molecular formula C23H25N3O5S B2611524 4-Methoxyphenyl [9-(4-methylpiperazino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone CAS No. 887212-85-3

4-Methoxyphenyl [9-(4-methylpiperazino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone

Cat. No. B2611524
CAS RN: 887212-85-3
M. Wt: 455.53
InChI Key: AUQQYJLKUSZAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl [9-(4-methylpiperazino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Applications

  • Synthesis and Crystal Structures : Research has been conducted on the synthesis and crystal structures of multi-substituted quinoline derivatives, highlighting their potential in fluorescence and quantum chemical investigations. These derivatives exhibit pH-dependent fluorescence, suggesting their use in sensing and imaging applications (Le et al., 2020).

Medicinal Chemistry and Drug Design

  • Src Kinase Inhibitors : Optimization of quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, an important target in cancer therapy. Such compounds demonstrate efficacy in inhibiting Src-dependent cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
  • Antibacterial Agents : Novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli have been synthesized, indicating the role of quinoline derivatives in developing new antibiotics (Alavi et al., 2017).

Green Chemistry and Catalysis

  • Green Synthesis : A green approach using nanocrystalline titania-based sulfonic acid catalysts for the synthesis of piperazinyl-quinolinyl pyran derivatives showcases the environmental benefits and efficiency of using quinoline derivatives in chemical synthesis (Murugesan et al., 2016).

properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-25-7-9-26(10-8-25)23-18-13-20-21(31-12-11-30-20)14-19(18)24-15-22(23)32(27,28)17-5-3-16(29-2)4-6-17/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQYJLKUSZAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.